Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate
Overview
Description
Dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperazine ring, which is further linked to a terephthalate moiety through a carbonothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine to form 4-(4-methoxyphenyl)-1-piperazine.
Introduction of the Carbonothioyl Group: The piperazine derivative is then reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group, forming the intermediate compound.
Coupling with Terephthalate: The final step involves the reaction of the intermediate compound with dimethyl terephthalate under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonothioyl group can be reduced to form thiol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-({[4-(4-methoxyphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid.
4-(4-Methoxyphenyl)-1-piperazine: A precursor in the synthesis of the target compound.
Carbonothioyl derivatives: Compounds containing the carbonothioyl functional group.
Uniqueness: Dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate is unique due to its combination of a methoxyphenyl group, piperazine ring, and terephthalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-[[4-(4-methoxyphenyl)piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-28-17-7-5-16(6-8-17)24-10-12-25(13-11-24)22(31)23-19-14-15(20(26)29-2)4-9-18(19)21(27)30-3/h4-9,14H,10-13H2,1-3H3,(H,23,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJMFYHVRTLGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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